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Introduction
Stochastic Optical Reconstruction Microscopy (STORM), a groundbreaking super-resolution

imaging technique, has shattered the diffraction limit of light microscopy, enabling the

visualization of cellular structures at the nanoscale.[1][2] The choice of fluorophore is

paramount to the success of STORM imaging, with Cyanine5 (Cy5) and its derivatives

emerging as powerful tools due to their exceptional photophysical properties.[1][3] This

document provides a comprehensive guide to the application of Cyanine5 azide (Cy5 azide) in

STORM, detailing its advantages, experimental protocols, and data analysis considerations.

Cy5 azide, equipped with a bioorthogonal azide group, allows for precise and efficient labeling

of target biomolecules through click chemistry, making it an invaluable probe for elucidating

intricate biological processes.[4][5]

Principle of Cyanine5 Azide in dSTORM
Direct STORM (dSTORM) is a variant of STORM that utilizes single fluorophores that can be

reversibly photoswitched between a fluorescent "on" state and a dark "off" state.[1] Cy5 and its

spectrally similar counterpart, Alexa Fluor 647, are the most widely used and best-performing

fluorophores for dSTORM.[1] Their superior performance is attributed to their excellent blinking
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properties, high photon output, and favorable duty cycles (the fraction of time spent in the "on"

state) in the presence of a thiol-containing imaging buffer.[1][3]

The azide functional group on Cy5 azide allows for its covalent attachment to alkyne-modified

biomolecules via copper-catalyzed or strain-promoted click chemistry.[4] This bioorthogonal

ligation strategy offers high specificity and efficiency, minimizing background and ensuring

precise localization of the target molecule.

Key Advantages of Cyanine5 Azide for STORM
Exceptional Photophysical Properties: Cy5 exhibits high photon counts per switching event

and a low on-off duty cycle, both of which are critical for achieving high localization precision

and image resolution in STORM.[1][6]

Bioorthogonal Labeling: The azide group enables highly specific and efficient labeling of

alkyne-modified proteins, nucleic acids, and other biomolecules through click chemistry.

Spectral Properties: Cy5 has an excitation maximum well-suited for common 633 nm or 647

nm laser lines and its emission is in the far-red region, which helps to reduce

autofluorescence from biological samples.[4]

pH Insensitivity: The fluorescence of Cy5 is stable over a wide pH range (pH 4-10), making it

suitable for a variety of biological imaging conditions.[4]

Quantitative Data: Photophysical Properties of
STORM Fluorophores
The selection of an appropriate fluorophore is critical for successful STORM imaging. The

following table summarizes and compares the key photophysical properties of Cy5 and other

commonly used fluorophores for dSTORM.
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Fluoroph
ore

Excitatio
n Max
(nm)

Emission
Max (nm)

Extinctio
n
Coefficie
nt
(cm⁻¹M⁻¹)

Quantum
Yield

Photons
per
Switching
Event

On-Off
Duty
Cycle

Cyanine5

(Cy5)
~649 ~670 ~250,000 ~0.2-0.3 High Low

Alexa Fluor

647
~650 ~668 ~270,000 ~0.33 ~1500 ~0.0004

Atto 655 ~663 ~682 ~125,000 ~0.3 ~660 ~0.001

Cy5.5 ~675 ~694 ~250,000 ~0.28 Moderate ~0.007

Note: The exact values for quantum yield, photons per switching event, and on-off duty cycle

can vary depending on the specific imaging buffer composition and laser power.

Experimental Protocols
This section provides a detailed protocol for labeling and imaging cells using Cyanine5 azide

for dSTORM.

Experimental Workflow

Sample Preparation dSTORM Imaging Data Analysis

1. Cell Culture &
 Alkyne Labeling

2. Fixation
 

3. Permeabilization
 

4. Blocking
 5. Click Chemistry:

 Cyanine5 Azide Labeling
 6. Imaging Buffer

 Exchange
 7. Image Acquisition

 8. Single-Molecule
 Localization

 9. Image
 Reconstruction

 
10. Data Analysis

 

Click to download full resolution via product page

Caption: A generalized workflow for dSTORM imaging using Cyanine5 azide.
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Protocol 1: Cell Culture and Metabolic Labeling with an
Alkyne Reporter
This protocol describes the introduction of an alkyne group into cellular proteins for subsequent

labeling with Cyanine5 azide.

Materials:

Cell culture medium (phenol red-free recommended to reduce background fluorescence)

L-azidohomoalanine (AHA) or other alkyne-containing metabolic label

#1.5H coverslips (170 µm thickness)

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Plate cells on #1.5H coverslips at a low confluency to ensure single cells can

be imaged. Allow cells to adhere and spread overnight.

Metabolic Labeling: Replace the normal culture medium with a medium containing the

alkyne-containing metabolic label (e.g., 25-50 µM AHA). The optimal concentration and

incubation time should be determined empirically for each cell type and experimental goal.

Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) to allow for the

incorporation of the alkyne label into newly synthesized proteins.

Washing: Gently wash the cells three times with pre-warmed PBS to remove any

unincorporated metabolic label.

Protocol 2: Fixation, Permeabilization, and Blocking
Materials:

4% Paraformaldehyde (PFA) in PBS

0.1% (w/v) Sodium borohydride (NaBH₄) in PBS (freshly prepared)
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Permeabilization buffer: 0.1-0.3% Triton X-100 in PBS

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

Procedure:

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[7]

Quenching: To reduce autofluorescence from aldehydes, treat the sample with 0.1% NaBH₄

in PBS for 7 minutes.[7]

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.[7]

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for at least

30 minutes at room temperature.[7]

Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC)
Labeling with Cyanine5 Azide
Materials:

Cyanine5 azide

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate (freshly prepared)

PBS

Procedure:
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Prepare Click Reaction Cocktail: Prepare the following reaction cocktail immediately before

use. The final concentrations may need to be optimized.

Cyanine5 azide: 1-5 µM

CuSO₄: 50 µM

THPTA: 250 µM

Sodium ascorbate: 2.5 mM

Dilute all components in PBS.

Labeling: Remove the blocking buffer and add the click reaction cocktail to the cells.

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

Washing: Wash the cells extensively with PBS (at least three times for 10 minutes each) to

remove unreacted labeling reagents.

Protocol 4: dSTORM Imaging
Materials:

dSTORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase

and catalase, and a thiol like β-mercaptoethanol or cysteamine).

Procedure:

Mount Sample: Mount the coverslip onto a microscope slide with an imaging chamber.

Add Imaging Buffer: Add the freshly prepared dSTORM imaging buffer to the sample.

Microscope Setup:

Use a high numerical aperture objective (e.g., 100x, NA ≥ 1.4).

Utilize Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated

Optical sheet (HILO) illumination to minimize background fluorescence.[1]
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Use a high-power laser (e.g., 640 nm) to excite the Cy5 and induce photoswitching.[8]

A lower power activation laser (e.g., 405 nm) can be used to reactivate fluorophores into

the "on" state.[1]

Image Acquisition:

Set the camera exposure time (typically 10-50 ms).[1]

Acquire a large number of frames (e.g., 10,000-100,000) to capture a sufficient number of

single-molecule localization events.[1]

Data Analysis and Image Reconstruction
The raw data from a dSTORM experiment consists of a series of images containing sparsely

distributed, blinking fluorophores. This data is then processed to generate a super-resolved

image.

Data Analysis Workflow

Raw Image Stack Single-Molecule Localization
(Gaussian Fitting)

Localization Filtering
(Precision, Brightness) Drift Correction Image Reconstruction Super-Resolved Image

Visualization

Click to download full resolution via product page

Caption: The computational workflow for dSTORM data analysis.

Single-Molecule Localization: Each frame of the raw data is analyzed to identify and localize

the center of individual fluorescent spots with sub-pixel accuracy, typically by fitting a 2D

Gaussian function to the point spread function (PSF) of each molecule.

Filtering: Localizations are filtered based on criteria such as localization precision, photon

count, and PSF shape to remove noise and artifacts.

Drift Correction: Sample drift during the long acquisition times is a common issue and must

be corrected to avoid blurring the final image. This is often done using fiducial markers or by

cross-correlation of the localization data.
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Image Reconstruction: The final super-resolved image is generated by plotting all the filtered

and drift-corrected localizations as points or small Gaussian spots.

Troubleshooting
Problem Possible Cause Solution

High Background

Fluorescence

Incomplete washing,

autofluorescence, unbound

fluorophores.

Increase the number and

duration of wash steps. Use a

quenching step (e.g., NaBH₄).

Use phenol red-free media.[9]

Low Signal/Few Localizations

Inefficient labeling, low labeling

density, incorrect imaging

buffer.

Optimize click chemistry

reaction conditions (reagent

concentrations, incubation

time). Ensure the imaging

buffer is freshly prepared and

contains the appropriate

components.

Blurry/Drifted Image Sample drift during acquisition.

Use a drift correction algorithm

during data analysis. Ensure

the microscope is on a

vibration-dampened table.

Mislocalizations/Artifacts
High density of "on"

fluorophores in a single frame.

Adjust laser power to optimize

the blinking rate. Ensure a low

duty cycle of the fluorophore.

[9]

Conclusion
Cyanine5 azide is a powerful and versatile tool for super-resolution microscopy. Its excellent

photophysical properties, combined with the specificity of click chemistry labeling, enable

researchers to visualize cellular structures and molecular interactions with unprecedented

detail. By following the detailed protocols and considering the key experimental parameters

outlined in this document, researchers can effectively harness the potential of Cyanine5 azide

to advance their scientific discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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